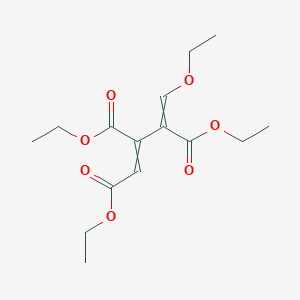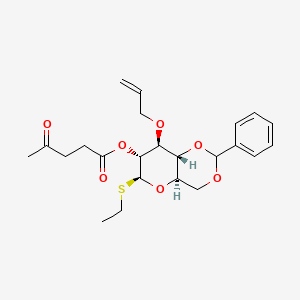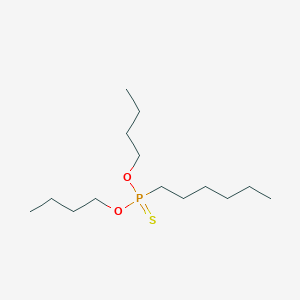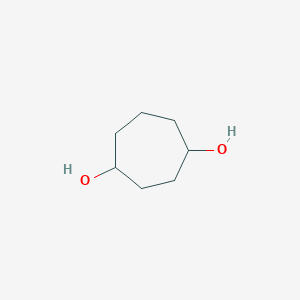
Cycloheptane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptane-1,4-diol is a cyclic diol with the molecular formula C7H14O2 It consists of a seven-membered cycloalkane ring with two hydroxyl groups attached at the first and fourth carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cycloheptane-1,4-diol can be synthesized through several methods. One common approach involves the reduction of cycloheptane-1,4-dione using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of cycloheptane-1,4-dione. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient conversion.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form cycloheptane-1,4-dione. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to cycloheptane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for conversion to chlorides.
Major Products:
Oxidation: Cycloheptane-1,4-dione.
Reduction: Cycloheptane.
Substitution: Cycloheptane-1,4-dichloride.
Wissenschaftliche Forschungsanwendungen
Cycloheptane-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes.
Medicine: this compound derivatives are explored for their therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It serves as a precursor for the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of cycloheptane-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in redox reactions, altering the oxidative state of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1,4-diol: A six-membered ring analog with similar chemical properties but different reactivity due to ring size.
Cyclooctane-1,4-diol: An eight-membered ring analog with distinct steric and electronic effects.
Uniqueness: Cycloheptane-1,4-diol is unique due to its seven-membered ring structure, which imparts specific conformational and steric properties. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
100948-92-3 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
cycloheptane-1,4-diol |
InChI |
InChI=1S/C7H14O2/c8-6-2-1-3-7(9)5-4-6/h6-9H,1-5H2 |
InChI-Schlüssel |
ZXJWWZPUERUHLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC(C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



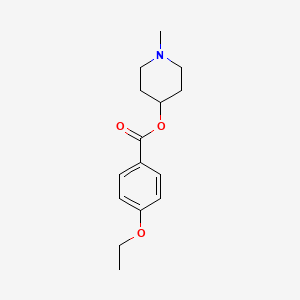
![2-[2-(Pyridin-3-yl)ethenyl]quinazoline](/img/structure/B14077036.png)

![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)
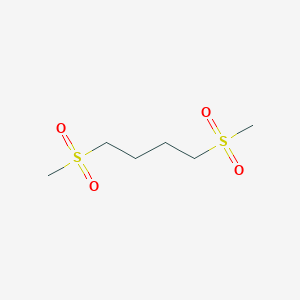


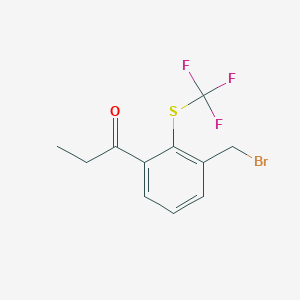
![Methyl 4-[(4-bromophenyl)methyl]benzoate](/img/structure/B14077073.png)
